Comprehensive Safety Data and In Vitro Toxicity Profile of (S)-2-sec-Butylphenol: A Technical Whitepaper
Comprehensive Safety Data and In Vitro Toxicity Profile of (S)-2-sec-Butylphenol: A Technical Whitepaper
Executive Summary
(S)-2-sec-butylphenol (a specific enantiomer within the racemic mixture CAS No. 89-72-5) is an alkylphenol derivative utilized extensively as a chemical intermediate, corrosion inhibitor, and synthetic precursor. While industrial safety frameworks often evaluate the racemic mixture, understanding the precise in vitro toxicity, metabolic activation, and endocrine disruption potential of this compound is critical for advanced drug development and toxicological risk assessment. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven in vitro methodologies, providing researchers with a mechanistically grounded understanding of its safety profile.
Physicochemical Baseline & SDS Directives
The hazard profile of (S)-2-sec-butylphenol is fundamentally driven by its molecular structure: a lipophilic sec-butyl chain coupled with a reactive phenolic hydroxyl group. This amphiphilic nature dictates both its environmental partitioning and its primary mechanism of acute tissue damage[1].
Hazard Classification & Causality
Based on global regulatory evaluations, the critical health effect for risk characterization is corrosivity [2]. The lipophilic alkyl tail facilitates rapid penetration through the lipid bilayers of the stratum corneum, allowing the phenolic hydroxyl group to denature epidermal proteins and disrupt cellular membranes. Exposures of ≥ 3 minutes result in irreversible corrosive tissue damage[2].
Acute systemic toxicity is classified as moderate. Following oral or dermal absorption, the compound induces sublethal signs of toxicity, including increased salivation, ptosis, and ataxia, primarily driven by transient central nervous system depression prior to hepatic clearance[2],[3].
Quantitative Physicochemical & Acute Toxicity Metrics
| Parameter | Value / Description | Mechanistic Implication |
| CAS Number | 89-72-5 (Racemate) | Standard identifier for regulatory read-across. |
| Log K ow | 3.49 | Moderate lipophilicity; enables membrane permeation but limits extreme bioaccumulation[1]. |
| Water Solubility | 1520 mg/L (at 20 °C) | Sufficiently soluble to present acute aquatic toxicity hazards[1]. |
| pKa | 10.48 (at 25 °C) | Exists primarily as a neutral, membrane-permeable species at physiological pH (7.4)[1]. |
| Acute Oral LD 50 (Rat) | 300 – 2000 mg/kg bw | Moderate toxicity; triggers Phase I/II hepatic metabolism[2]. |
| Repeated Dose NOAEL | 12 mg/kg/day (Male), 60 mg/kg/day (Female) | Liver is the primary target organ (centrilobular hypertrophy)[1],[3]. |
In Vitro Toxicity & Endocrine Disruption Profile
Genotoxicity: The In Vitro vs. In Vivo Paradox
A critical challenge in the toxicological assessment of alkylphenols is resolving conflicting in vitro and in vivo genotoxicity data. (S)-2-sec-butylphenol tests strictly negative in bacterial reverse mutation assays (Ames test: S. typhimurium and E. coli WP2uvrA)[1],[3]. However, it yields positive results for clastogenicity in in vitro chromosomal aberration tests using Chinese hamster lung fibroblast (CHL/IU) cells, both with and without metabolic activation[1],[3].
The Causality: The in vitro clastogenicity is an artifact of localized cytotoxicity and oxidative stress. In isolated cell cultures, phenolic compounds can undergo auto-oxidation or peroxidase-mediated activation to form reactive quinone intermediates. Without the robust, continuous Phase II conjugation systems (glucuronidation/sulfation) present in a whole organism, these intermediates deplete local glutathione and induce secondary DNA strand breaks. When tested in a whole-organism model (e.g., in vivo mammalian micronucleus assay in rats), the compound is strictly negative [1]. The intact hepatic system rapidly metabolizes and clears the compound before clastogenic concentrations can accumulate in target tissues.
Endocrine Disruption Potential
Alkylphenols are frequently scrutinized for endocrine-disrupting chemical (EDC) properties. However, structural activity relationship (SAR) models and in vitro transactivation assays demonstrate that the sec-butyl substitution at the ortho position creates steric hindrance that severely limits nuclear receptor binding.
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Estrogen Receptor (ER): The relative binding affinity of 2-sec-butylphenol to the ER is exceptionally low (0.00029% relative to 17 β -estradiol)[2].
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Androgen Receptor (AR): High-throughput AR competitive binding assays confirm that the compound lacks significant androgenic or anti-androgenic activity, failing to reach the IC 50 thresholds characteristic of potent EDCs[4].
Mechanistic Visualizations
To conceptualize the toxicokinetic divergence between isolated cell assays and whole-organism clearance, the following pathway illustrates the metabolic fate of (S)-2-sec-butylphenol.
Fig 1. Divergent metabolic pathways of (S)-2-sec-butylphenol in vitro versus in vivo.
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), toxicological assays must be designed as self-validating systems. The following protocols detail how to accurately assess (S)-2-sec-butylphenol while preventing false positives caused by generalized cell death.
Protocol 1: In Vitro Chromosomal Aberration Assay (CHL/IU Cells)
Objective: Evaluate structural chromosomal damage while strictly controlling for cytotoxicity-induced secondary DNA cleavage.
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Cell Culture & Seeding: Seed CHL/IU cells in 60 mm dishes at 5×104 cells/mL in Eagle's MEM supplemented with 10% fetal bovine serum. Incubate at 37°C, 5% CO 2 for 24 hours.
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Dose Range Finding (Self-Validation Step): Expose cells to (S)-2-sec-butylphenol concentrations ranging from 10 to 1500 μ g/mL. Measure Relative Population Doubling (RPD). Rule: The maximum concentration for the main assay must yield an RPD of 50±5%. Doses causing >55% cytotoxicity are excluded to prevent artifactual clastogenicity.
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Treatment Phase:
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Without Metabolic Activation (-S9): Expose cells to the test article for 6 hours, wash, and culture in fresh media for 18 hours. Use Mitomycin C (0.1 μ g/mL) as a positive control.
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With Metabolic Activation (+S9): Add 5% v/v rat liver S9 mix. Expose for 6 hours, wash, and culture for 18 hours. Use Cyclophosphamide (10 μ g/mL) as a positive control.
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Harvest & Metaphase Arrest: Add Colcemid (0.2 μ g/mL) 2 hours prior to harvest. Swell cells in 0.075 M KCl (hypotonic shock) and fix in methanol:glacial acetic acid (3:1).
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Analysis: Stain with Giemsa. Score 200 well-spread metaphases per concentration for structural aberrations (chromatid breaks, exchanges).
Protocol 2: AR-CALUX® Endocrine Disruption Screening
Objective: Quantify androgenic/anti-androgenic activity using a reporter gene assay, incorporating mandatory parallel cytotoxicity screening[5].
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Cell Preparation: Seed AR-CALUX cells (human U2OS cells stably transfected with the human AR and a luciferase reporter construct) in 96-well plates.
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Solubility & Cytotoxicity Prescreen (Self-Validation Step): Prepare (S)-2-sec-butylphenol in DMSO (max 0.1% final assay concentration). Run a parallel Lactate Dehydrogenase (LDH) leakage assay. Rule: Any well exhibiting >15% LDH leakage or altered morphology via light microscopy is flagged. Data from these wells must be excluded from endocrine analysis, as cell death mimics anti-androgenic receptor antagonism[5].
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Agonist/Antagonist Exposure:
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Agonist Mode: Expose cells to non-cytotoxic doses of the test chemical for 24 hours.
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Antagonist Mode: Co-expose cells to the test chemical and a reference reference concentration of dihydrotestosterone (DHT) (e.g., EC 50 of DHT).
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Luciferase Quantification: Lyse cells and add luciferin substrate. Measure luminescence using a microplate luminometer. Compare signals against the solvent control and positive controls (Flutamide for antagonism).
Fig 2. Self-validating workflow for endocrine disruption screening to prevent cytotoxicity artifacts.
Conclusion
(S)-2-sec-butylphenol presents a toxicological profile characterized by acute local corrosivity and moderate systemic toxicity, primarily impacting the liver at high repeated doses[1],[2],[3]. While in vitro assays flag the compound for potential clastogenicity, rigorous mechanistic evaluation reveals these findings to be secondary to localized cytotoxicity and oxidative stress in the absence of whole-organism Phase II metabolism. In vivo data definitively clears the compound of genotoxic and potent endocrine-disrupting hazards[1],[4]. For researchers handling this chemical, stringent adherence to PPE to prevent dermal/ocular corrosive damage is the primary safety directive, while in vitro assay design must heavily prioritize parallel cytotoxicity controls to prevent data artifact generation.
References
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[1] Organisation for Economic Co-operation and Development (OECD). SIDS INITIAL ASSESSMENT PROFILE CAS No. 89-72-5 Chemical Name 2-sec-Butylphenol. Available at: [Link]
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[2] Australian Industrial Chemicals Introduction Scheme (AICIS). Propyl and butyl phenols - Evaluation statement - 26 June 2023. Available at: [Link]
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[3] National Institute of Health Sciences (NIHS) Japan. Toxicity Testing Reports of Environmental Chemicals: o-sec-Butylphenol. Available at: [Link]
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[5] Toxicological Sciences, Oxford Academic. Reliability of the AR-CALUX® In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial. Available at:[Link]
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[4] ACS Publications. Study of 202 Natural, Synthetic, and Environmental Chemicals for Binding to the Androgen Receptor. Available at: [Link]
